![molecular formula C31H40N2O B13793446 1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine is a complex organic compound that features a xanthene core linked to piperidine moieties through butene chains
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine typically involves multi-step organic reactions. One common method includes the initial formation of the xanthene core, followed by the attachment of butene chains and subsequent piperidine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
化学反应分析
Types of Reactions
1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
科学研究应用
1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
9,9-Dimethylxanthene: A simpler xanthene derivative used in various chemical applications.
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: A related compound used as a ligand in catalysis.
(11bR,11 bR)-4,4 -(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho 2,1: Another xanthene-based ligand with applications in asymmetric hydrogenation.
Uniqueness
1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of xanthene and piperidine moieties linked by butene chains sets it apart from other similar compounds .
属性
分子式 |
C31H40N2O |
|---|---|
分子量 |
456.7 g/mol |
IUPAC 名称 |
1-[4-[7-(4-piperidin-1-ylbut-1-enyl)-9H-xanthen-2-yl]but-3-enyl]piperidine |
InChI |
InChI=1S/C31H40N2O/c1-5-17-32(18-6-1)21-9-3-11-26-13-15-30-28(23-26)25-29-24-27(14-16-31(29)34-30)12-4-10-22-33-19-7-2-8-20-33/h3-4,11-16,23-24H,1-2,5-10,17-22,25H2 |
InChI 键 |
STMXCMSCKUEUDE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCC=CC2=CC3=C(C=C2)OC4=C(C3)C=C(C=C4)C=CCCN5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
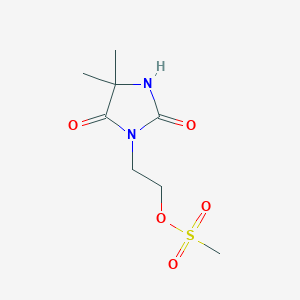
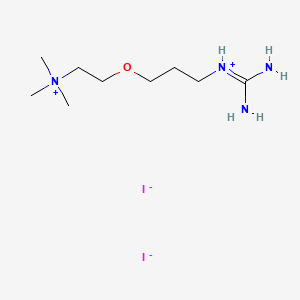
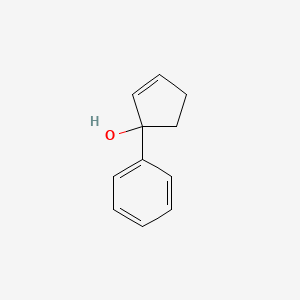

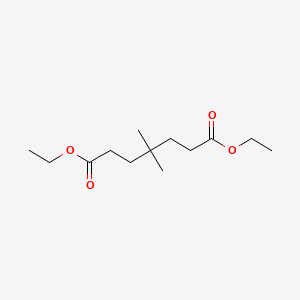
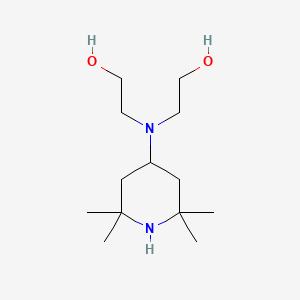

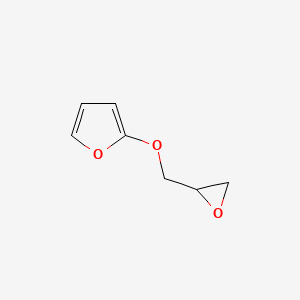
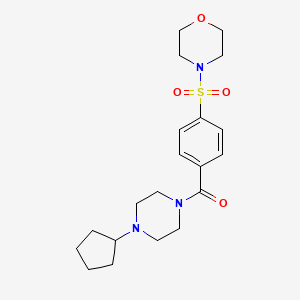
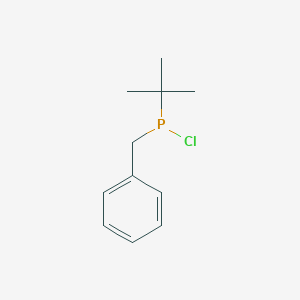

![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
